molecular formula C10H11FO B13416396 1-Fluoro-4-phenyl-2-butanone CAS No. 772-67-8

1-Fluoro-4-phenyl-2-butanone

Cat. No.: B13416396
CAS No.: 772-67-8
M. Wt: 166.19 g/mol
InChI Key: UZHUCKRPDJKLDZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-phenyl-2-butanone is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and a butanone structure

Preparation Methods

The synthesis of 1-Fluoro-4-phenyl-2-butanone can be achieved through several routes. One common method involves the addition of benzyl bromide to a deprotonated precursor, followed by workup to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-phenyl-2-butanone undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-4-phenyl-2-butanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-4-phenyl-2-butanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Fluoro-4-phenyl-2-butanone can be compared with similar compounds such as:

Properties

CAS No.

772-67-8

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-fluoro-4-phenylbutan-2-one

InChI

InChI=1S/C10H11FO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

UZHUCKRPDJKLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CF

Origin of Product

United States

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